1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine
Overview
Description
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.13511374 g/mol and the complexity rating of the compound is 483. The solubility of this chemical has been described as 13.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Anthelmintic Activity
A study on the synthesis and characterization of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) sulfonamides and alkylated piperazine derivatives demonstrated significant antibacterial, antifungal, and anthelmintic activities. These compounds also showed potential in latent fingerprint analysis, indicating their utility in forensic science as well as potential antibacterial and antifungal agents (Khan et al., 2019).
Enzyme Inhibition for Alzheimer's Disease
Research into multifunctional amides synthesized for Alzheimer's disease treatment highlighted moderate enzyme inhibitory potentials with mild cytotoxicity. These compounds, including 2-furyl(1-piperazinyl)methanone derivatives, demonstrated good enzyme inhibition against acetyl- and butyrylcholinesterase, suggesting their potential as therapeutic agents against Alzheimer's disease (Hassan et al., 2018).
Antioxidant and Cytotoxic Agents
A study on chrysin-based sulfonylpiperazines investigated their in vitro free radical scavenging potential and cytotoxic efficacies against selected cancer cell lines. These compounds demonstrated better antioxidant and anticancer efficacies than previously studied precursors, indicating their importance in developing therapeutic agents for cancer treatment and antioxidant applications (Patel et al., 2019).
Atmospheric Fate of Piperazine
In environmental science, a study focused on piperazine enhancing sulfuric acid-based new particle formation (NPF) discussed the atmospheric fate of piperazine. It highlighted piperazine's potential to significantly alter its environmental impact through participation in the NPF pathway, in addition to oxidation pathways. This finding is crucial for understanding the environmental behavior of amine solvents used in post-combustion CO2 capture (Ma et al., 2019).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-14-5-6-17(12-15(14)2)23(20,21)19-9-7-18(8-10-19)13-16-4-3-11-22-16/h3-6,11-12H,7-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQGMNRZOBGFFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49817088 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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